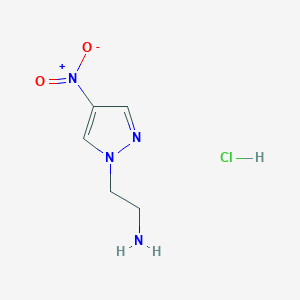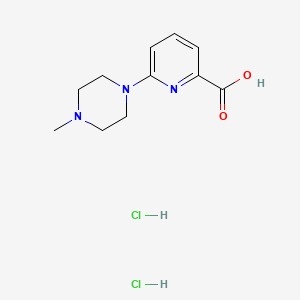
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
描述
“6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1423035-04-4 . It has a molecular weight of 294.18 and its IUPAC name is 6-(4-methyl-1-piperazinyl)-2-pyridinecarboxylic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O2.2ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;;/h2-4H,5-8H2,1H3,(H,15,16);2*1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .作用机制
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular processes. The precise mechanism by which this compound induces cell cycle arrest and apoptosis is not fully understood, but it is thought to involve the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, as mentioned above. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of other diseases.
实验室实验的优点和局限性
One advantage of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with. One limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the effects of this compound on non-cancer cells and in vivo models are not well understood, which limits its potential use in clinical settings.
未来方向
There are several future directions for the study of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride. One area of research is the optimization of the synthesis method and purification methods to improve the yield and purity of the compound. Another area of research is the study of the effects of this compound on non-cancer cells and in vivo models. This will be necessary to determine the potential use of this compound in clinical settings. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of this compound is an area of active research.
科学研究应用
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride has been extensively studied in the context of cancer research. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of other diseases.
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
属性
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;;/h2-4H,5-8H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKHXCVTFKMCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



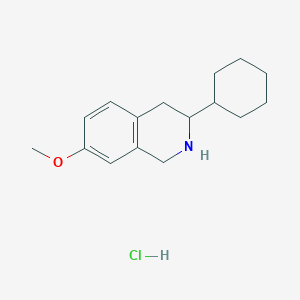
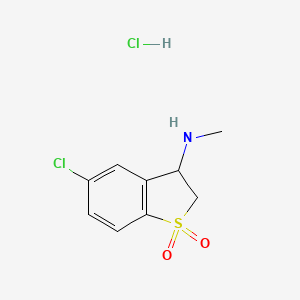
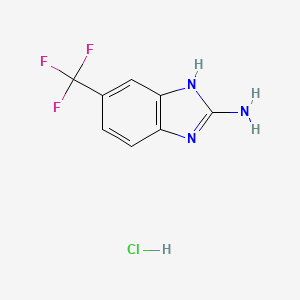
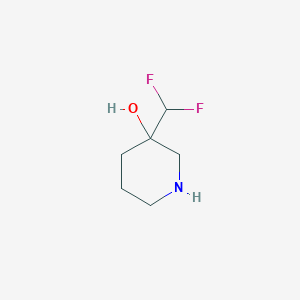
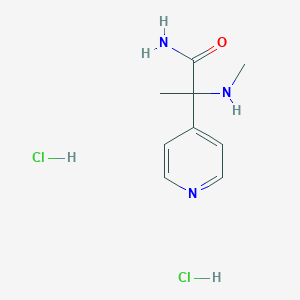
![Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1431716.png)

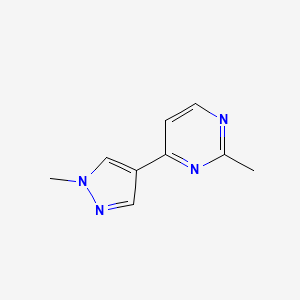


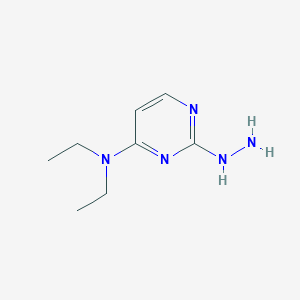
![6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1431728.png)
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1431729.png)
